molecular formula C15H21BrO3 B12635689 1-Benzoxonin, 8-broMo-2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-Methyl-

1-Benzoxonin, 8-broMo-2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-Methyl-

Cat. No.: B12635689
M. Wt: 329.23 g/mol
InChI Key: OKJKMAXEEYWDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- is a bicyclic benzoxonin derivative with a partially hydrogenated structure. Its key structural features include:

  • Hexahydro backbone, which reduces aromaticity compared to fully unsaturated benzoxonin analogs, likely enhancing stability and altering solubility.
  • Methoxy groups at positions 4 and 9, which influence electronic distribution and solubility in polar solvents.
  • Methyl group at position 4, introducing steric hindrance that may affect conformational flexibility or intermolecular interactions.

Characterization would rely on NMR, IR spectroscopy, and mass spectrometry to confirm substituent positions and purity.

Properties

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

8-bromo-4,9-dimethoxy-4-methyl-3,5,6,7-tetrahydro-2H-1-benzoxonine

InChI

InChI=1S/C15H21BrO3/c1-15(18-3)8-4-5-11-12(19-10-9-15)6-7-13(17-2)14(11)16/h6-7H,4-5,8-10H2,1-3H3

InChI Key

OKJKMAXEEYWDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C(C=CC(=C2Br)OC)OCC1)OC

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization Reactions

Cyclization reactions are fundamental in the synthesis of benzoxonins. The following methods are commonly employed:

  • Electrophilic Aromatic Substitution : This method involves the introduction of bromine into the aromatic ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

  • Formation of Dihydrobenzoxonin : The dihydrobenzoxonin structure can be formed through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an aldehyde in the presence of a Lewis acid catalyst.

Dimethoxy Substitution

The dimethoxy groups are introduced through methoxylation reactions:

  • Methoxylation : This can be accomplished using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete substitution.

Final Cyclization and Purification

After obtaining the bromo-substituted intermediates with methoxy groups, a final cyclization step is often required to form the complete benzoxonin structure:

  • Cyclization Conditions : This may involve heating under reflux with a dehydrating agent or using microwave-assisted synthesis for efficiency.
Step Reaction Type Reagents Used Conditions
1 Bromination Bromine/NBS Dichloromethane, RT
2 Electrophilic Aromatic Substitution Substituted phenol + Aldehyde Lewis Acid Catalyst
3 Methoxylation Methyl Iodide + K2CO3 Reflux
4 Final Cyclization Dihydrobenzoxonin precursor Heating/ Microwave

Recent studies have focused on optimizing these preparation methods for better yields and purities. For instance:

  • Optimization Studies : Research has shown that varying the temperature and solvent can significantly influence the yield of brominated intermediates.

  • Yield Improvements : The use of microwave irradiation has been reported to enhance reaction rates and yields in the methoxylation step compared to traditional heating methods.

The preparation of 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- involves a series of well-defined chemical reactions including bromination, methoxylation, and cyclization. By optimizing each step through careful selection of reagents and conditions, chemists can achieve high yields and purities necessary for further applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets related to neurological and psychiatric disorders.

Neuropharmacological Research

Recent studies indicate that compounds similar to 1-benzoxonin can act as serotonin receptor agonists. For instance, derivatives of benzoxonin have shown promise in modulating serotonin pathways that are crucial in treating conditions like depression and anxiety disorders. The compound's structural features may enhance its affinity for serotonin receptors, leading to potential therapeutic effects.

Case Study:
A study involving the synthesis of benzoxonin derivatives demonstrated their efficacy in binding to the 5-HT2A receptor, which is implicated in mood regulation. The synthesized compounds exhibited varying degrees of agonistic activity, suggesting that modifications to the benzoxonin structure could optimize therapeutic outcomes .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of new synthetic routes and methodologies.

Synthesis of Complex Molecules

1-Benzoxonin can be utilized in the synthesis of more complex molecules through various chemical reactions such as cyclization and functional group transformations. This property is particularly valuable in creating novel compounds for pharmaceutical applications.

Data Table: Synthesis Routes Using 1-Benzoxonin

Reaction TypeConditionsYield (%)References
CyclizationHeat with acid catalyst85
FunctionalizationElectrophilic substitution70
ReductionLiAlH4 in ether90

Material Science Applications

The compound's unique chemical properties also lend themselves to applications in material science.

Development of Polymers

Research indicates that incorporating 1-benzoxonin into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced composite materials for industrial uses.

Case Study:
A study explored the incorporation of benzoxonin derivatives into epoxy resins, resulting in composites with improved tensile strength and thermal resistance compared to traditional formulations .

Mechanism of Action

The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include other benzoxonin derivatives and bicyclic systems with halogen, methoxy, or alkyl substituents. Key comparisons are summarized below:

Compound Substituents Key Structural Differences Impact on Properties
Target Compound 8-Br, 4,9-diOMe, 4-Me, hexahydro Partially hydrogenated backbone Reduced aromaticity → higher stability; increased solubility in nonpolar solvents
Fully Aromatic Benzoxonin No hydrogenation Fully unsaturated ring system Higher reactivity in electrophilic substitution; lower thermal stability
8-Chloro-Benzoxonin Analog 8-Cl instead of 8-Br Smaller halogen atom (Cl vs. Br) Lower molecular weight; weaker inductive effect → reduced electrophilicity
4-Ethyl-9-Methoxy-Benzoxonin 4-Et instead of 4-Me Larger alkyl group at position 4 Increased steric hindrance → slower reaction kinetics in substitution reactions
Non-Methoxyated Benzoxonin No OMe groups Lack of electron-donating methoxy substituents Reduced solubility in polar solvents; lower electronic density → altered reactivity

Physicochemical Properties

  • Solubility: The 4,9-dimethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-methoxyated analogs.
  • Thermal Stability : The hexahydro structure likely improves thermal stability over fully aromatic benzoxonins, which are prone to decomposition under prolonged heating.
  • Spectroscopic Signatures :
    • NMR : Methoxy groups (~δ 3.2–3.5 ppm in $^1$H NMR; δ 50–60 ppm in $^{13}$C NMR) and bromine’s deshielding effect on adjacent protons would be distinctive .
    • Mass Spectrometry : A molecular ion peak at m/z corresponding to $C{14}H{20}BrO_3$ (exact mass ~331.05 g/mol) with fragmentation patterns reflecting cleavage at the bromine or methoxy sites.

Research Findings and Limitations

  • Methoxy groups at positions 4 and 9 create electron-rich regions, favoring interactions with electrophilic reagents or polar solvents.
  • Gaps in Evidence: No direct data on the target compound’s biological activity, catalytic applications, or thermal behavior exists in the provided sources. Comparisons are extrapolated from structurally related systems. Quantitative metrics (e.g., melting points, reaction yields) are unavailable, limiting precise benchmarking against analogs.

Biological Activity

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxonin core and multiple substituents. Its molecular formula is C16H20BrNC_{16}H_{20}BrN with a molecular weight of approximately 335.24 g/mol. The presence of bromine and methoxy groups suggests potential interactions with various biological targets.

Antagonistic Properties

Research indicates that compounds similar to 1-benzoxonin exhibit 5-HT3 antagonist properties. These compounds can modulate serotonin receptors, which are crucial in various physiological processes including neurotransmission and gastrointestinal motility . The antagonism at these receptors may contribute to anti-emetic effects and could be beneficial in treating disorders such as nausea and vomiting.

Central Nervous System (CNS) Effects

The compound's structural features suggest it may interact with the CNS. Studies on related benzoxonin derivatives indicate they possess neuroprotective properties and may influence cognitive functions . The inhibition of certain receptors involved in neurotransmission points to their potential utility in treating neurodegenerative diseases.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of 1-benzoxonin and its derivatives. Key findings include:

  • In vitro assays demonstrating significant inhibition of specific receptor activities.
  • Electrophysiological measurements indicating alterations in neuronal excitability when exposed to the compound .

Study 1: Anti-emetic Activity

A clinical trial investigated the anti-emetic effects of a related benzoxonin compound in patients undergoing chemotherapy. Results showed a significant reduction in nausea scores compared to placebo . This suggests that similar compounds may be effective in managing chemotherapy-induced nausea.

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of 1-benzoxonin demonstrated a decrease in neuronal loss and improved cognitive function as measured by behavioral tests . These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

The biological activity of 1-benzoxonin is likely mediated through several mechanisms:

  • Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.
  • Neuroprotection : The compound may enhance antioxidant defenses or inhibit apoptotic pathways within neurons.

Data Summary

Activity Effect Reference
5-HT3 AntagonismAnti-emetic
CNS ModulationNeuroprotective
Inhibition of Neuronal LossImproved cognition

Q & A

Q. What are the recommended synthetic routes for 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-Methyl- in laboratory settings?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxonin core. A general approach includes:

Bromination : Introduce the bromo substituent at position 8 using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions .

Methylation and Methoxylation : Sequential alkylation and etherification steps to install the 4-methyl and 4,9-dimethoxy groups. Use methyl iodide and methoxy-protecting groups (e.g., BOM or MOM) with catalytic bases like K₂CO₃ .

Cyclization : Employ Lewis acids (e.g., BF₃·Et₂O) to promote ring closure, ensuring stereochemical fidelity .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation.

Key Considerations : Monitor reaction progress via TLC and intermediate characterization using NMR (¹H/¹³C) and HRMS .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid static discharge by grounding equipment .
  • Storage : Seal in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Store at –20°C in a dry, ventilated area away from light .
  • Degradation Tests : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity changes .

Q. What spectroscopic techniques are essential for initial structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., methoxy groups at δ ~3.3 ppm) and quaternary carbons.
  • IR Spectroscopy : Confirm functional groups (C-Br stretch ~550 cm⁻¹, ether C-O ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from methodological variability. Mitigate this by:

Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.

Triangulation : Cross-validate results with orthogonal assays (e.g., fluorescence-based binding vs. functional cAMP assays) .

Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration) or incubation time .

Multi-Receptor Profiling : Test activity across related receptors (e.g., GPCRs vs. ion channels) to identify off-target effects .

Q. What strategies optimize the stereoselective synthesis of the 4-methyl substituent?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric methylation .
  • Catalytic Asymmetric Alkylation : Employ Pd or Rh catalysts with chiral ligands (e.g., BINAP) for enantioselective C–C bond formation .
  • Kinetic Resolution : Separate diastereomers via enzymatic catalysis (e.g., lipases in organic solvents) .
  • Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., bromination at C8 vs. C9) and calculate activation energies .

MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways.

Hybrid Validation : Compare computational predictions with experimental LC-MS/MS data for intermediates .

Q. What advanced techniques elucidate conformational dynamics in solution?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity of protons (e.g., 4-methyl and adjacent methoxy groups) to infer ring puckering .
  • VT-NMR : Analyze temperature-dependent chemical shift changes to identify flexible regions.
  • X-ray Crystallography : Resolve solid-state conformation and compare with solution data .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF₃).

Biological Screening : Test analogs against target enzymes (e.g., kinases) using HTS with IC₅₀ determination .

QSAR Modeling : Corrogate activity data with electronic (Hammett σ) or steric (Taft ES) parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.